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Compound Name: 6-Methoxypurine arabinoside

Cat. No.: B1208038 Get Quote

In-Depth Technical Guide: 6-Methoxypurine
Arabinoside
For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Methoxypurine arabinoside, a synthetic purine nucleoside analogue, has demonstrated

significant and selective antiviral activity, particularly against the Varicella-Zoster Virus (VZV).

This technical guide provides a comprehensive overview of its chemical structure, synthesis,

biological activity, and mechanism of action. Detailed experimental protocols for its synthesis

and for the evaluation of its antiviral properties are presented, along with a summary of its

physicochemical and pharmacokinetic properties. This document is intended to serve as a

valuable resource for researchers and professionals involved in the discovery and development

of novel antiviral therapeutics.

Chemical Structure and Properties
6-Methoxypurine arabinoside, also known as ara-M, is a purine nucleoside composed of a 6-

methoxypurine base attached to an arabinofuranose sugar moiety via a β-N9-glycosidic bond.

Table 1: Physicochemical Properties of 6-Methoxypurine Arabinoside
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Property Value Reference

IUPAC Name

(2R,3S,4S,5R)-2-

(hydroxymethyl)-5-(6-

methoxypurin-9-yl)oxolane-3,4-

diol

PubChem

Chemical Formula C₁₁H₁₄N₄O₅ PubChem

Molecular Weight 282.25 g/mol PubChem

CAS Number 91969-06-1 Guidechem[1]

SMILES

COC1=NC=NC2=C1N=CN2[C

@H]3--INVALID-LINK--

CO)O">C@HO

PubChem

InChI Key
UQQHOWKTDKKTHO-

ICQCTTRCSA-N
PubChem

Monoisotopic Mass 282.0964 Da PubChem[2]

Table 2: Spectroscopic Data for 6-Methoxypurine Arabinoside

Data Type Values

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Data not available in the search results.

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Data not available in the search results.

High-Resolution Mass Spectrometry (HRMS) Data not available in the search results.

Synthesis of 6-Methoxypurine Arabinoside
The synthesis of 6-Methoxypurine arabinoside can be achieved through several routes. A

common strategy involves the glycosylation of a protected purine base with a protected

arabinofuranosyl donor, followed by deprotection. While a specific detailed protocol for 6-
methoxypurine arabinoside was not found in the search results, a plausible synthesis can be

adapted from methods used for similar 6-alkoxypurine arabinosides and related nucleoside

analogues. The following is a generalized protocol based on these methods.
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Experimental Protocol: Chemical Synthesis
Step 1: Preparation of a Protected Arabinofuranosyl Donor

A suitable starting material, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose, can

be synthesized from D-arabinose. This involves protection of the hydroxyl groups, typically with

benzoyl or acetyl groups, to prevent side reactions during glycosylation.

Step 2: Glycosylation of 6-Chloropurine

6-Chloropurine is coupled with the protected arabinofuranosyl donor in the presence of a Lewis

acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate

(TMSOTf), in an anhydrous aprotic solvent like acetonitrile or dichloromethane. The reaction is

typically stirred at room temperature or slightly elevated temperatures until completion, which is

monitored by thin-layer chromatography (TLC). This stereoselective glycosylation reaction

predominantly yields the β-anomer.

Step 3: Introduction of the Methoxy Group

The resulting 6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-arabinofuranosyl)purine is then treated with

sodium methoxide in methanol. This step serves a dual purpose: it displaces the chloro group

at the 6-position with a methoxy group and also removes the benzoyl protecting groups from

the sugar moiety. The reaction is typically carried out at reflux temperature.

Step 4: Purification

The final product, 6-Methoxypurine arabinoside, is purified from the reaction mixture using

column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

Biological Activity and Mechanism of Action
6-Methoxypurine arabinoside exhibits potent and selective antiviral activity against Varicella-

Zoster Virus (VZV).

Table 3: In Vitro Anti-VZV Activity of 6-Methoxypurine Arabinoside
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VZV Strain IC₅₀ (µM)

Eight different strains 0.5 - 3

This activity is significantly higher than that observed against human cell lines, with an EC₅₀ of

>100 µM, indicating a favorable selectivity index of at least 30-fold.

The mechanism of action of 6-Methoxypurine arabinoside in VZV-infected cells involves a

multi-step metabolic activation pathway.

Anabolic Activation Pathway
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Caption: Metabolic activation of 6-Methoxypurine arabinoside in VZV-infected cells.
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As depicted in the diagram, 6-Methoxypurine arabinoside is first phosphorylated by the VZV-

encoded thymidine kinase to its monophosphate form.[3] This initial step is crucial for its

selectivity, as the compound is not significantly phosphorylated by host cellular kinases.[4] The

monophosphate is then demethoxylated by cellular AMP deaminase to form ara-inosine

monophosphate (ara-IMP). Subsequent enzymatic conversions by cellular kinases lead to the

formation of the active triphosphate metabolite, ara-adenosine triphosphate (ara-ATP).[3] Ara-

ATP acts as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA

chain elongation and inhibiting viral replication.[5]

Experimental Protocols for Biological Evaluation
Protocol 1: VZV Plaque Reduction Assay
This assay is used to determine the concentration of 6-Methoxypurine arabinoside that

inhibits VZV-induced plaque formation by 50% (IC₅₀).

Materials:

Human foreskin fibroblast (HFF) cells

Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum

(FBS)

Varicella-Zoster Virus (VZV) stock

6-Methoxypurine arabinoside stock solution

Methylcellulose overlay medium (e.g., 1% methylcellulose in MEM with 2% FBS)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

Seed HFF cells in 6-well plates and grow to confluence.

Prepare serial dilutions of 6-Methoxypurine arabinoside in MEM.
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Remove the growth medium from the HFF cell monolayers and infect the cells with a VZV

suspension calculated to produce 50-100 plaques per well.

After a 1-hour adsorption period at 37°C, remove the virus inoculum.

Add the methylcellulose overlay medium containing the various concentrations of 6-
Methoxypurine arabinoside to the respective wells. Include a virus control (no drug) and a

cell control (no virus, no drug).

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly

visible in the virus control wells.

Fix the cells with 10% formalin and stain with crystal violet solution.

Wash the plates with water and allow them to dry.

Count the number of plaques in each well.

Calculate the IC₅₀ value by determining the concentration of 6-Methoxypurine arabinoside
that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: VZV Thymidine Kinase Assay
This assay measures the ability of the VZV-encoded thymidine kinase to phosphorylate 6-
Methoxypurine arabinoside.

Materials:

Purified recombinant VZV thymidine kinase

[³H]-labeled 6-Methoxypurine arabinoside or a suitable radiolabeled substrate like [³H]-

thymidine

ATP solution

Reaction buffer (e.g., Tris-HCl with MgCl₂)

DEAE-cellulose filter discs
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Scintillation fluid and counter

Procedure:

Prepare a reaction mixture containing the reaction buffer, ATP, and purified VZV thymidine

kinase.

Initiate the reaction by adding the [³H]-labeled substrate.

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter

disc.

Wash the filter discs extensively with ammonium formate and ethanol to remove unreacted

substrate.

Dry the filter discs and place them in scintillation vials with scintillation fluid.

Measure the radioactivity retained on the discs, which corresponds to the amount of

phosphorylated product, using a scintillation counter.

To determine if 6-Methoxypurine arabinoside is a substrate, a competition assay can be

performed where the phosphorylation of [³H]-thymidine is measured in the presence of

increasing concentrations of unlabeled 6-Methoxypurine arabinoside.

Pharmacokinetics
Studies in animal models have provided insights into the pharmacokinetic profile of 6-
Methoxypurine arabinoside.

Table 4: Pharmacokinetic Parameters of 6-Methoxypurine Arabinoside
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Parameter Animal Model Value Reference

Elimination Half-life

(t½)
Rat (IV) 29 min [1]

Monkey (IV) 45 min [1]

Primary Metabolite Rat & Monkey
Hypoxanthine

arabinoside (ara-H)
[1]

Oral Bioavailability Rat & Monkey Poor [1]

The poor oral bioavailability is attributed to extensive presystemic metabolism, primarily

through the action of adenosine deaminase, which converts 6-Methoxypurine arabinoside to

hypoxanthine arabinoside.[1]

Conclusion
6-Methoxypurine arabinoside is a promising antiviral agent with potent and selective activity

against VZV. Its mechanism of action, which relies on activation by the viral thymidine kinase,

underscores its selectivity. While its pharmacokinetic properties, particularly its poor oral

bioavailability, present challenges for clinical development, its high in vitro potency warrants

further investigation, including the exploration of prodrug strategies to improve its systemic

exposure. The detailed chemical, biological, and experimental information provided in this

guide serves as a foundational resource for researchers dedicated to advancing the field of

antiviral drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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